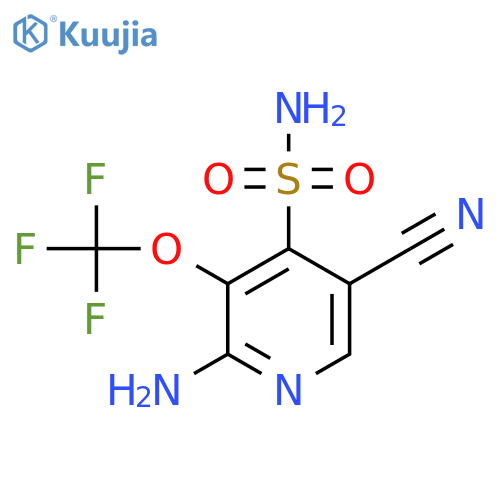

Cas no 1806148-83-3 (2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide)

2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide

-

- インチ: 1S/C7H5F3N4O3S/c8-7(9,10)17-4-5(18(13,15)16)3(1-11)2-14-6(4)12/h2H,(H2,12,14)(H2,13,15,16)

- InChIKey: ALGVYPIHZIZRSW-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C#N)=CN=C(C=1OC(F)(F)F)N)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 10

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 451

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 141

2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026004335-500mg |

2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide |

1806148-83-3 | 97% | 500mg |

$950.60 | 2022-04-01 | |

| Alichem | A026004335-1g |

2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide |

1806148-83-3 | 97% | 1g |

$1,780.80 | 2022-04-01 |

2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamideに関する追加情報

Introduction to 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide (CAS No. 1806148-83-3) and Its Applications in Modern Chemical Biology

2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide, identified by its CAS number 1806148-83-3, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine sulfonamide class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, including its amino, cyano, trifluoromethoxy, and sulfonamide functional groups, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and molecular design.

The presence of a trifluoromethoxy group in the molecular structure imparts enhanced lipophilicity and metabolic stability, which are critical factors in the development of bioactive molecules. This feature allows the compound to exhibit prolonged half-life in biological systems, increasing its efficacy as a potential drug candidate. Additionally, the cyano group introduces a polar character to the molecule, facilitating interactions with biological targets such as enzymes and receptors. The combination of these functional groups makes 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide a versatile building block for synthesizing novel compounds with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine sulfonamides. These compounds have been reported to exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, cancer progression, and infectious diseases. For instance, studies have demonstrated that sulfonamides derived from pyridine scaffolds can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. The structural motif of 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide aligns well with this trend, suggesting its potential as an anti-inflammatory agent.

Moreover, the sulfonamide moiety is renowned for its ability to form stable hydrogen bonds with biological targets, enhancing binding affinity and selectivity. This property is particularly valuable in drug design, where precise interaction with therapeutic targets is essential for achieving desired pharmacological effects. The incorporation of a trifluoromethoxy group further optimizes the pharmacokinetic profile of sulfonamides by improving their solubility and bioavailability. These combined attributes make 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of compounds for their biological activity. Virtual screening techniques have been employed to identify potential hits from databases such as ZINC and ChEMBL, which contain millions of annotated compounds. Among these databases, 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide has emerged as a compound of interest due to its structural features that are predicted to interact with various therapeutic targets. For example, molecular docking studies have suggested that this compound may bind to enzymes involved in metabolic pathways relevant to diabetes and obesity.

The synthesis of 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and functional group transformations. The use of advanced catalytic systems has further streamlined these processes, making it feasible to produce this compound on an industrial scale. Advances in green chemistry principles have also been integrated into synthetic methodologies to minimize waste generation and environmental impact.

In conclusion, 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide (CAS No. 1806148-83-3) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features make it a versatile scaffold for designing novel bioactive molecules with potential therapeutic applications. The growing body of research on pyridine sulfonamides underscores their importance as pharmacological tools for addressing various diseases. As computational methods continue to evolve, compounds like 2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide are expected to play a crucial role in the development of next-generation drugs.

1806148-83-3 (2-Amino-5-cyano-3-(trifluoromethoxy)pyridine-4-sulfonamide) 関連製品

- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)

- 1797981-32-8(3-(pyridin-2-yloxy)-N-(quinolin-8-yl)benzamide)

- 1001754-52-4(4-Amino-4-methyl-piperidine-1-carboxylic acid 9H-fluoren-9-ylmethyl ester)

- 27827-83-4(2,2,2-trifluoroethyl 2-cyanoacetate)

- 1361601-32-2(2'-Fluoro-2,3,6-trichloro-3'-(trifluoromethyl)biphenyl)

- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)

- 1344302-26-6(1-amino-1-1-methyl-3-(thiophen-2-yl)-1H-1,2,4-triazol-5-ylpropan-2-ol)

- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)

- 2159532-25-7(2-(3-methoxy-1,2-thiazol-5-yl)methylcyclobutan-1-ol)

- 1361588-88-6(2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)